molecular formula C7H9ClN2 B3384917 (4-Chloro-2-methylphenyl)hydrazine CAS No. 58791-94-9

(4-Chloro-2-methylphenyl)hydrazine

Cat. No.: B3384917
CAS No.: 58791-94-9
M. Wt: 156.61 g/mol
InChI Key: YTWVOEWDYZBUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-methylphenyl)hydrazine is an aromatic compound with the molecular formula C7H9ClN2. It is characterized by the presence of a hydrazine group attached to a chlorinated methylphenyl ring.

Scientific Research Applications

(4-Chloro-2-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“(4-Chloro-2-methylphenyl)hydrazine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions of “(4-Chloro-2-methylphenyl)hydrazine” research could involve its use in the synthesis of new Schiff-base metal complexes, which have potential applications in the treatment of diseases like COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chloro-2-methylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-methylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the presence of both a chlorine atom and a hydrazine group on the aromatic ring. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds .

Properties

IUPAC Name

(4-chloro-2-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWVOEWDYZBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-methylphenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-methylphenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-methylphenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-methylphenyl)hydrazine
Reactant of Route 5
(4-Chloro-2-methylphenyl)hydrazine
Reactant of Route 6
(4-Chloro-2-methylphenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.